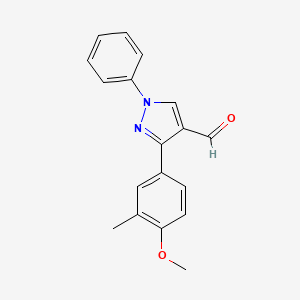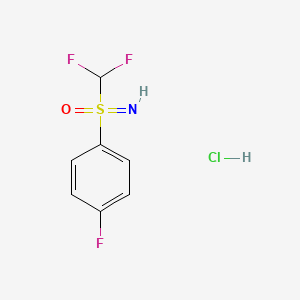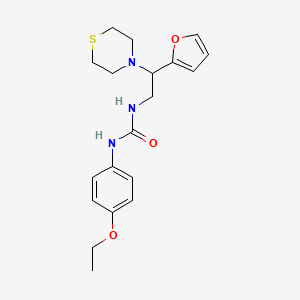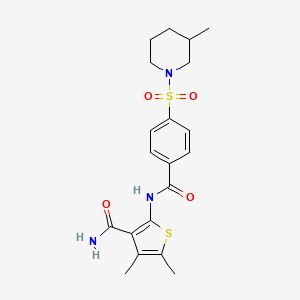![molecular formula C14H8ClN3OS B2448524 2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile CAS No. 692732-78-8](/img/structure/B2448524.png)
2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile is a synthetic organic compound featuring a thiazole ring, a phenyl group, and a malononitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea.
Attachment of the Phenyl Group: The 2-chloro-1,3-thiazole intermediate is then reacted with 4-hydroxybenzaldehyde to form the 4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl derivative.
Condensation with Malononitrile: Finally, the phenyl derivative undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial for scalable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to primary amines.
Substitution: The aromatic ring and the thiazole ring can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydride are frequently employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
Biologically, derivatives of this compound have been studied for their potential antimicrobial and antifungal properties. The thiazole ring is a common motif in bioactive molecules.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry
Industrially, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals due to its versatile reactivity.
作用機序
The mechanism of action of 2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile involves its interaction with biological targets such as enzymes or receptors. The thiazole ring can engage in hydrogen bonding and π-π interactions, while the nitrile groups can act as electrophilic sites, facilitating binding to active sites of enzymes or receptors.
類似化合物との比較
Similar Compounds
2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)malononitrile: Unique due to its specific substitution pattern and combination of functional groups.
2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)acetate: Similar structure but with an acetate group instead of malononitrile.
2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylene)benzaldehyde: Contains a benzaldehyde group, offering different reactivity and applications.
Uniqueness
The uniqueness of this compound lies in its combination of a thiazole ring, a phenyl group, and a malononitrile moiety, which imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
2-[[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3OS/c15-14-18-8-13(20-14)9-19-12-3-1-10(2-4-12)5-11(6-16)7-17/h1-5,8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXZPIRSESWKLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)OCC2=CN=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Chloro-N-[[3-(1-cyanopropoxy)phenyl]methyl]acetamide](/img/structure/B2448441.png)
![2-({4-bromo-8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2(7),3,5,8,11(16),12,14-octaen-9-yl}sulfanyl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2448442.png)
![3-(4-Fluorophenyl)-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)pyridazine](/img/structure/B2448443.png)
![N-cyclopentyl-2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2448444.png)



![1-(2H-1,3-benzodioxole-5-carbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]azetidine-3-carboxamide](/img/structure/B2448452.png)
![4-(ethylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2448453.png)

![[6-(Difluoromethyl)pyridin-3-yl]methanamine;hydrochloride](/img/structure/B2448461.png)
![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2448462.png)
![(2-chlorophenyl)methyl N-[(E)-2-phenylethenyl]carbamate](/img/structure/B2448463.png)
![5-tert-butyl-2-methyl-N-[3-(morpholin-4-yl)propyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2448464.png)
